Superior Lipophilicity and Molecular Weight Differentiation Against Methyl and Unsubstituted Piperazine Analogs
The introduction of an ethoxycarbonyl group on the piperazine ring directly increases the compound's lipophilicity and molecular weight compared to its primary analogs. CAS 20503-89-3 has a calculated XLogP3 of 4.2 and a molecular weight of 377.44 g/mol . In contrast, the 4-methylpiperazine analog (CAS 20503-88-2) has a molecular weight of 319.40 g/mol (C20H21N3O) and a lower predicted LogP . The unsubstituted piperazine analog (CAS 20503-87-1) has a molecular weight of 305.37 g/mol (C19H19N3O) . This represents a molecular weight increase of 18.2% over the methyl analog and 23.6% over the unsubstituted analog, coupled with a higher LogP that will impact membrane permeability and solubility profiles.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 4,5-Diphenyl-2-(4-methyl-1-piperazinyl)oxazole (CAS 20503-88-2): Predicted LogP approx. 3.8-4.0; 4,5-Diphenyl-2-(1-piperazinyl)oxazole (CAS 20503-87-1): Predicted LogP approx. 3.5-3.7 |
| Quantified Difference | Δ XLogP3: +0.2 to +0.7 vs. methyl and unsubstituted analogs |
| Conditions | Calculated using XLogP3 3.0 algorithm (PubChem/LookChem); exact comparator values are predicted |
Why This Matters
For procurement decisions in drug discovery or chemical biology, the higher LogP of CAS 20503-89-3 makes it a more suitable candidate for studies targeting the central nervous system or intracellular targets where enhanced membrane permeability is required.
